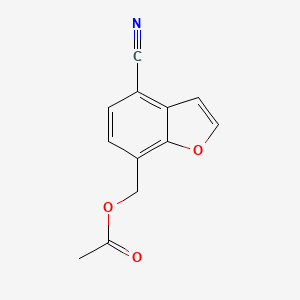
(4-Cyano-7-benzofuryl)methyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyano-7-benzofuryl)methyl Acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-7-benzofuryl)methyl Acetate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve free radical polymerization in solvents like 1,4-dioxane, using 2,2′-azobisisobutyronitrile (AIBN) as a free radical initiator .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Cyano-7-benzofuryl)methyl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) and various halides are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
(4-Cyano-7-benzofuryl)methyl Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and antiviral agents.
Medicine: Benzofuran derivatives, including this compound, are being explored for their anti-tumor properties.
Industry: The compound is used in the production of functional polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Cyano-7-benzofuryl)methyl Acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors involved in various cellular processes. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Benzofuran: A core structure in many biologically active compounds.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Indole: Another heterocyclic compound with significant biological activity.
Uniqueness: (4-Cyano-7-benzofuryl)methyl Acetate stands out due to its unique combination of a cyano group and a benzofuran ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H9NO3 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
(4-cyano-1-benzofuran-7-yl)methyl acetate |
InChI |
InChI=1S/C12H9NO3/c1-8(14)16-7-10-3-2-9(6-13)11-4-5-15-12(10)11/h2-5H,7H2,1H3 |
Clé InChI |
PJGDBVMSOJYWNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C2C(=C(C=C1)C#N)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13659920.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)


![2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)




![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)

